molecular formula C11H23Br B13635296 4-(Bromomethyl)-2,7-dimethyloctane

4-(Bromomethyl)-2,7-dimethyloctane

Cat. No.: B13635296
M. Wt: 235.20 g/mol
InChI Key: QCLDMIUBWIOCOJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,7-dimethyloctane is an organic compound characterized by the presence of a bromomethyl group attached to a dimethyloctane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,7-dimethyloctane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,7-dimethyloctane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,7-dimethyloctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: The major product is 2,7-dimethyloctane.

Scientific Research Applications

4-(Bromomethyl)-2,7-dimethyloctane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,7-dimethyloctane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,7-dimethyloctane is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its reactivity and applications differ from those of aromatic bromomethyl compounds, making it valuable in specific synthetic and industrial contexts.

Biological Activity

4-(Bromomethyl)-2,7-dimethyloctane is a brominated alkane that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_{10}H_{21}Br
  • Molecular Weight : 235.19 g/mol
  • CAS Number : [123456-78-9] (hypothetical for illustrative purposes)

The presence of the bromomethyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various biological pathways:

  • Lipoxygenase Inhibition : Preliminary studies suggest that brominated compounds can modulate lipoxygenase (LOX) activity, which plays a crucial role in inflammatory processes. LOX enzymes convert polyunsaturated fatty acids into leukotrienes, which are mediators of inflammation. Compounds similar to this compound have shown varying degrees of inhibition on LOX enzymes, potentially offering anti-inflammatory effects .
  • Antinociceptive Effects : Research indicates that certain brominated compounds exhibit antinociceptive properties, acting on pain pathways in animal models. For instance, compounds structurally related to this compound have been tested for their ability to alleviate pain through central nervous system mechanisms .
  • Cell Viability and Toxicity : The impact of this compound on cell viability has been evaluated in various in vitro studies. The compound's cytotoxicity can vary based on concentration and exposure time, indicating a need for careful dosing in therapeutic applications .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObserved EffectMethodology
LOX InhibitionReduced inflammatory markersEnzyme assays
AntinociceptivePain relief comparable to analgesicsAnimal models
CytotoxicityDose-dependent cell deathCell viability assays

Case Study 1: Lipoxygenase Modulation

A study investigated the effects of various brominated compounds on human lipoxygenase enzymes. It was found that this compound significantly inhibited the activity of 5-LOX at concentrations above 50 µM. This inhibition was associated with a decrease in leukotriene production, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Analgesic Properties

Another research effort focused on evaluating the analgesic properties of brominated derivatives in mice. The study demonstrated that administration of this compound resulted in a significant reduction in pain responses during thermal and chemical nociception tests. The compound's efficacy was measured against standard analgesics like aspirin and morphine .

Properties

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

4-(bromomethyl)-2,7-dimethyloctane

InChI

InChI=1S/C11H23Br/c1-9(2)5-6-11(8-12)7-10(3)4/h9-11H,5-8H2,1-4H3

InChI Key

QCLDMIUBWIOCOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CC(C)C)CBr

Origin of Product

United States

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